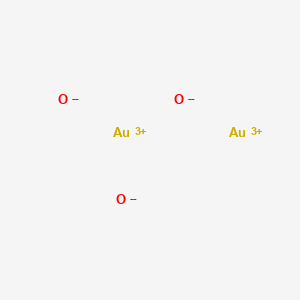
Gold(III) oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of gold(III) oxide and related nanocomposites has been a subject of extensive research, focusing on methods that allow precise control over the material's properties for specific applications. One approach involves the solvothermal synthesis, a technique that facilitates the crystallization of functional oxides under mild conditions, offering an effective way to produce gold(III) oxide with desired characteristics (Modeshia & Walton, 2010).
Molecular Structure Analysis
Understanding the molecular structure of gold(III) oxide is essential for manipulating its properties for various applications. Research in this area includes the study of gold and iron oxide hybrid nanocomposite materials, highlighting the potential for creating multifunctional materials by combining gold(III) oxide with other compounds (Leung et al., 2012).
Chemical Reactions and Properties
Gold(III) oxide participates in various chemical reactions, serving as a catalyst in processes such as the water-gas shift reaction. Its catalytic activity is significantly influenced by the structural characteristics and the interaction with other substances, demonstrating the versatility of gold(III) oxide in catalysis (Flytzani-Stephanopoulos, 2014).
Physical Properties Analysis
The physical properties of gold(III) oxide, such as its phase, morphology, and surface characteristics, play a crucial role in its application in material science and engineering. Techniques like solvothermal synthesis offer a route to tailor these properties, enabling the production of gold(III) oxide materials suitable for specific purposes (Modeshia & Walton, 2010).
Chemical Properties Analysis
The chemical properties of gold(III) oxide, including its reactivity and stability, are fundamental to its use in various scientific domains. Studies have explored the interaction of gold(III) oxide with other chemical species, shedding light on its behavior in different environments and under various conditions (Flytzani-Stephanopoulos, 2014).
Aplicaciones Científicas De Investigación
Catalysis
- Field : Physical Chemistry .
- Application : Gold(III) oxide plays a crucial role in catalysis, particularly in low-temperature applications . It forms self-organized structures with chemisorbed O atoms on the surface of gold catalysts, contributing to their catalytic activity .
- Method : The study investigated the reactivity of a double O chain running along a step on a Au (221) surface with oxygen vacancies as a prototypical model of a 1D surface gold oxide .
- Results : The study found that O2 adsorbs stronger on the double oxygen vacancy than on the regular Au (221) surface, and its dissociation barrier reduces significantly from 1.84 eV to 0.87 eV . Calculations suggest that CO oxidation should occur more efficiently on the double O vacancy than on the regular Au (221) surface due to stronger adsorption of O2 and a low activation barrier for O2 + CO surface reaction .
Cancer Treatment
- Field : Medicinal Chemistry .
- Application : Gold(III) complexes have shown significant antitumor activities and are being explored as therapeutic agents for cancer diseases .
- Method : The gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) .
- Results : Gold complexes have gained considerable attention due to their significant antiproliferative potency and efficacy .
Nanotechnology
- Field : Nanotechnology .
- Application : Gold(III) oxide is vital in the synthesis of gold nanoparticles in nanotechnology . These particles exhibit excellent catalytic properties, making them useful in various chemical reactions .
- Method : A common method involves reducing gold oxide with a suitable reducing agent, producing gold nanoparticles and oxygen .
- Results : The produced gold nanoparticles exhibit excellent catalytic properties .
Magneto-Plasmonic Heating
- Field : Nanomaterials .
- Application : Gold-based nanoprobes can be used for magneto-plasmonic heating as well as for magnetic and optical imaging .
- Method : The nanoprobes can also be used for magnetically assisted optical biosensing, to detect extreme traces of targeted bioanalytes .
- Results : The application of these nanoprobes in magneto-plasmonic heating and imaging has been successful .
Electronics
- Field : Electronics .
- Application : Gold(III) oxide is used in the electronics industry . It’s used in the manufacture of conductive inks for printed electronics, and also in the production of electrochemical sensors .
- Method : Gold(III) oxide is reduced to gold metal, which is then used to form conductive tracks in printed circuit boards . In electrochemical sensors, gold(III) oxide is used as an electrode material .
- Results : The use of gold(III) oxide in electronics has led to the development of highly sensitive and selective sensors, as well as improved performance of printed electronics .
Glass Coloration
- Field : Materials Science .
- Application : Gold(III) oxide is used in the coloration of glasses and ceramics . When added to molten glass, it imparts a rich ruby or red color .
- Method : Gold(III) oxide is mixed with the raw materials of glass and heated to high temperatures . The gold ions disperse throughout the glass matrix and give it a colored appearance .
- Results : The addition of gold(III) oxide results in beautifully colored glassware and ceramics that are used in various decorative and artistic applications .
Fuel Cell Applications
- Field : Energy Technology .
- Application : Gold(III) oxide is used in fuel cell applications . It’s used in the manufacture of fuel cells, which are devices that convert chemical potential energy into electrical energy .
- Method : Gold(III) oxide is used as a catalyst in the fuel cell. It helps in the oxidation process at the anode and the reduction process at the cathode .
- Results : The use of gold(III) oxide in fuel cells has led to the development of highly efficient and environmentally friendly energy conversion devices .
Gas Sensing
- Field : Nanotechnology .
- Application : Semiconducting metal oxide-based gas sensors have attracted great attention for their advantages such as fast and sensitive detection portability and low cost . Gold(III) oxide nanoparticles are among the metal oxide nanoparticles used in these sensors .
- Method : The engineered metal oxides nanoparticles (MONPs) are among the widest used manufactured nanomaterials because of their unique properties . The properties that make the nanophase structures indispensable tools in modern nanotechnology are their various nonlinear optical properties, higher ductility at elevated temperatures than the coarse-grained ceramics, cold welding properties, superparamagnetic behaviour, unique catalytic, sensitivity, and selective activity .
- Results : The application of these nanoprobes in gas sensing has been successful .
Safety And Hazards
Direcciones Futuras
Gold(III) oxide holds potential for several specialized applications. In the field of nanotechnology, it serves as a precursor for the preparation of gold nanoparticles, highly sought after for their catalytic activities . Gold oxide also exhibits promise in fields such as materials science and microelectronics, where its unique properties could lead to the development of innovative technologies .
Propiedades
IUPAC Name |
gold(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYSHSNGZNCTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Au+3].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 | |
| Record name | gold trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Gold(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Gold trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gold(III) oxide | |
CAS RN |
1303-58-8 | |
| Record name | Gold trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold oxide (Au2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOLD SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



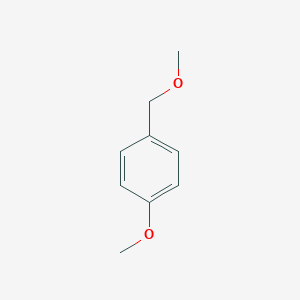
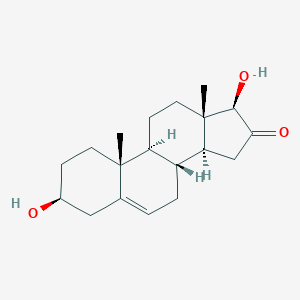

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
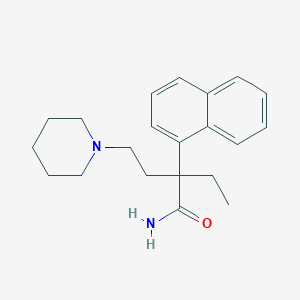



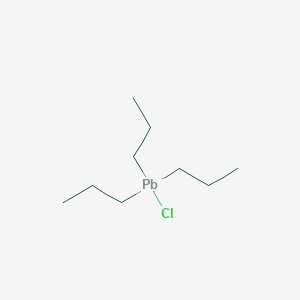
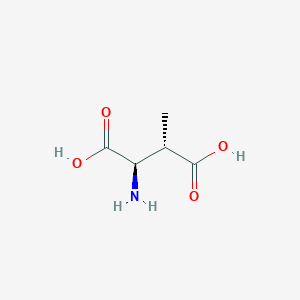
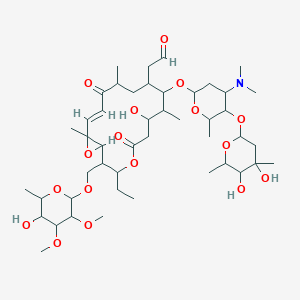
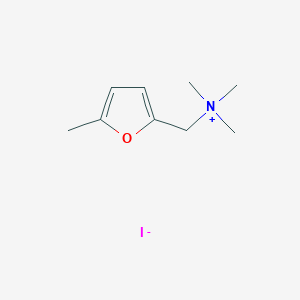
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
